molecular formula C7H9N5O B13640497 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13640497
M. Wt: 179.18 g/mol
InChI Key: DPFPYCIAUMQXOG-UHFFFAOYSA-N
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Description

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine is a heterocyclic compound that features both oxadiazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 4-methyl-1,2,5-oxadiazole with a suitable pyrazole derivative under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,3-oxazol-2-yl)methylamine
  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
  • N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Uniqueness

1-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)-1h-pyrazol-3-amine is unique due to its specific combination of oxadiazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H9N5O/c1-5-6(11-13-10-5)4-12-3-2-7(8)9-12/h2-3H,4H2,1H3,(H2,8,9)

InChI Key

DPFPYCIAUMQXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C=CC(=N2)N

Origin of Product

United States

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